molecular formula C25H28N6O B602480 IRBESARTAN-D4 CAS No. 1216883-23-6

IRBESARTAN-D4

カタログ番号: B602480
CAS番号: 1216883-23-6
分子量: 432.6 g/mol
InChIキー: YOSHYTLCDANDAN-WQKXEYJYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SR-47436 D4は、イルベサルタンD4としても知られており、イルベサルタンの重水素標識体です。イルベサルタンは、強力で特異的なアンジオテンシンII型1受容体拮抗薬です。主に高血圧、心不全、糖尿病性腎臓病の治療に使用されます .

2. 製法

合成経路と反応条件: SR-47436 D4の合成には、イルベサルタン分子に重水素原子を組み込む必要があります。これは通常、水素原子を重水素原子に置き換える一連の化学反応によって達成されます。具体的な合成経路と反応条件は異なる場合がありますが、一般的な方法には重水素化試薬や溶媒の使用が含まれます .

工業生産方法: SR-47436 D4の工業生産は、実験室での合成と同じ原理に従いますが、規模が大きくなります。このプロセスには、重水素原子の効率的な組み込みを保証するための特殊な機器と条件の使用が含まれます。最終製品は、所望の重水素化レベルと純度を達成するために精製されます .

作用機序

SR-47436 D4は、アンジオテンシンII型1受容体を選択的に阻害することで効果を発揮します。この阻害は、強力な血管収縮剤であるアンジオテンシンIIの結合を阻止し、その結果、血管拡張、血圧低下、心臓への血流増加につながります。関与する分子標的にはアンジオテンシンII型1受容体があり、影響を受ける経路はレニン-アンジオテンシン系に関連する経路です .

類似化合物:

独自性: SR-47436 D4は、重水素標識により独自のものであり、安定性の向上や代謝分解の抑制など、科学研究における明確な利点を提供します。これは、薬物動態的研究や分析技術における基準物質として特に貴重です .

生化学分析

Biochemical Properties

Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .

Cellular Effects

Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .

Molecular Mechanism

At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SR-47436 D4 involves the incorporation of deuterium atoms into the Irbesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of SR-47436 D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified to achieve the desired level of deuteration and purity .

化学反応の分析

反応の種類: SR-47436 D4は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりさまざまな酸化誘導体が得られる一方、還元により化合物の還元型が得られます .

4. 科学研究への応用

SR-47436 D4は、以下を含む幅広い科学研究への応用があります。

    化学: 重水素標識化合物の挙動を研究するための質量分析法やその他の分析技術における基準物質として使用されます。

    生物学: さまざまな生物学的プロセスにおけるアンジオテンシンII受容体の役割を調査する研究に使用されます。

    医学: イルベサルタンの代謝と作用を理解するための薬物動態および薬力学的研究に使用されます。

    産業: 新しい医薬品の開発や品質管理プロセスに適用されています

科学的研究の応用

Pharmacokinetics and Biochemical Properties

Irbesartan-D4 exhibits favorable pharmacokinetic characteristics:

  • Half-life : Approximately 11 to 15 hours.
  • Bioavailability : High, allowing for effective dosing regimens.
  • Metabolism : The deuterated nature enhances stability and reduces metabolic degradation compared to its non-deuterated counterpart.

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Half-life11-15 hours
BioavailabilityHigh
Metabolic StabilityEnhanced

Analytical Applications

This compound serves as a critical reference standard in mass spectrometry and other analytical techniques. Its isotopic labeling allows for precise quantification of Irbesartan levels in biological samples. For instance, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, improving accuracy by compensating for variability during sample preparation .

Case Study: LC-MS/MS Assay Development

A study demonstrated the effectiveness of this compound in quantifying Irbesartan in human plasma. The method involved solid-phase extraction followed by LC-MS/MS analysis, where this compound was added to account for ion suppression effects during analysis. This approach yielded reliable quantification with high sensitivity and specificity .

Clinical Research Applications

In clinical settings, this compound is utilized to understand the pharmacodynamics of Irbesartan better. It aids in assessing the efficacy and safety profiles of both branded and generic formulations of Irbesartan in hypertensive patients.

Table 2: Comparative Efficacy Study Results

Study GroupMean Change in DBP (mmHg)P-value
Generic Irbesartan-10.3<0.0001
Branded Irbesartan-10.7<0.0001
Between Groups-0.40.69

This data indicates that both formulations are effective in reducing diastolic blood pressure without significant differences in safety profiles .

Broader Implications in Drug Development

The unique properties of this compound extend its applications beyond mere pharmacological studies:

  • Drug Development : It aids in the formulation of new antihypertensive agents by providing insights into receptor interactions and metabolic pathways.
  • Quality Control : In pharmaceutical manufacturing, it serves as a benchmark for ensuring consistency and efficacy across different batches of medication.

類似化合物との比較

Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .

生物活性

Irbesartan-D4 is a deuterium-labeled derivative of Irbesartan, a potent angiotensin II type 1 (AT1) receptor antagonist used primarily for the treatment of hypertension. The incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable tool in research and clinical settings. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1216883-23-6
Molecular Formula C25_{25}H24_{24}D4_{4}N6_{6}O
Molecular Weight 432.554 g/mol
LogP 4.1509
PSA (Polar Surface Area) 87.13 Ų

These properties contribute to its effectiveness as an AT1 receptor antagonist, which is critical in managing blood pressure and other cardiovascular conditions .

This compound functions by selectively blocking the AT1 receptor, which inhibits the effects of angiotensin II—a peptide that causes vasoconstriction and increases blood pressure. This blockade leads to:

  • Vasodilation : Reduced vascular resistance.
  • Decreased Aldosterone Secretion : Lower sodium retention and fluid volume.
  • Improved Cardiac Output : Enhanced perfusion to vital organs.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Studies indicate that deuteration can alter the metabolic pathway, potentially leading to:

  • Increased Half-Life : Longer duration of action due to slower metabolism.
  • Enhanced Bioavailability : Improved absorption rates in various formulations.

Data from clinical studies suggest that the pharmacokinetics of this compound are comparable to traditional Irbesartan, with similar peak plasma concentrations observed .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Irbesartan and its deuterated form. Notable findings include:

  • Hypertensive Patients : A study involving elderly patients demonstrated that Irbesartan significantly reduced both systolic and diastolic blood pressure compared to placebo, with a mean reduction of approximately 10 mmHg at therapeutic doses .
  • Pediatric Population : In children with hypertension, Irbesartan showed a similar antihypertensive effect with favorable tolerability profiles compared to ACE inhibitors like enalapril .
  • Cognitive Function : Research indicates that Irbesartan may have protective effects against cognitive decline in hypertensive models by modulating neuroinflammation and oxidative stress through pathways involving CDK5 activity and BDNF levels .

Case Study 1: Efficacy in Elderly Patients

A multicenter trial compared the effects of Irbesartan and enalapril in patients aged 65 and older. Results showed that both medications effectively lowered blood pressure; however, Irbesartan was associated with fewer incidences of cough (4.3% vs. 15.5% for enalapril), highlighting its better tolerability profile .

Case Study 2: Neuroprotective Effects

In a study on spontaneously hypertensive rats (SHR), Irbesartan administration resulted in improved cognitive function markers. The treatment led to decreased levels of phosphorylated tau proteins and increased BDNF expression in the hippocampus, suggesting a neuroprotective role beyond its antihypertensive effects .

特性

IUPAC Name

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670085
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216883-23-6
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in N,N-dimethylformamide (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.0 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (6.0 g, 92.7% purity by HPLC) and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-1-one 0.07%. When the pH was adjusted to 5.6, the yield remained same but the purity was further reduced to 90.2% and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-ene-4-one; 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92.7%

Synthesis routes and methods II

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and triethylamine hydrochloride (7.1 g) in N,N-dimethylformamide (30 ml) was refluxed for 14 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (3.4 g, 95% purity by HPLC). Recrystallization of the product using ethanol results in 3.05 g of irbesartan with 99.2% purity and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one: 0.09%.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in xylene (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and extracted with 5% NaOH solution. The pooled alkaline solution was washed with toluene or xylene (15 ml) and the aqueous phase neutralized to pH 6.5 using concentrated HCL. The resulting suspension was stirred for 3 hours at room temperature and filtered obtain irbesartan (3.6 g, 96% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine (10.2 g) in 1-methylpyrrolidin-2-one (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (2.5 g, 94.4% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94.4%
Customer
Q & A

Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?

A1: this compound is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of this compound to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.

Q2: How does the method described in the research utilize this compound to improve the accuracy of Irbesartan quantification?

A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding this compound to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and this compound. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。